2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Physicochemical profiling LogD Membrane permeability

The compound 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7) is a synthetic small molecule belonging to the sulfanyl-tetrahydropyran class. It features a para-bromophenyl acetamide core linked via an ethyl spacer to a tetrahydro-2H-pyran-4-yl sulfanyl moiety (C15H20BrNO2S; MW 358.3 Da).

Molecular Formula C15H20BrNO2S
Molecular Weight 358.29
CAS No. 1903437-97-7
Cat. No. B2524767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
CAS1903437-97-7
Molecular FormulaC15H20BrNO2S
Molecular Weight358.29
Structural Identifiers
SMILESC1COCCC1SCCNC(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H20BrNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18)
InChIKeyGCVVVSIZGQFOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7): A Brominated Acetamide with a Tetrahydro-2H-pyran-4-yl Sulfanyl Ethyl Side-Chain for SGLT-Targeted Procurement


The compound 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7) is a synthetic small molecule belonging to the sulfanyl-tetrahydropyran class [1]. It features a para-bromophenyl acetamide core linked via an ethyl spacer to a tetrahydro-2H-pyran-4-yl sulfanyl moiety (C15H20BrNO2S; MW 358.3 Da). Predicted physicochemical properties include a LogP of 2.04, a LogD₇.₄ of 3.24, a topological polar surface area of 64 Ų, zero Rule-of-5 violations, and a density of 1.4±0.1 g/cm³ . The compound has been referenced in the patent literature within the context of sulfanyl-tetrahydropyran-based SGLT2 inhibitor programs, situating it as a structurally defined intermediate or probe molecule for metabolic disease research [1].

Procurement Risk in Bromophenyl-Tetrahydropyran Acetamides: Why 2-(4-Bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7) Cannot Be Freely Interchanged with In-Class Analogs


Within the sulfanyl-tetrahydropyran acetamide series, subtle structural variations produce measurable differences in physicochemical profiles that directly affect assay compatibility, solubility, and off-target liability. The para-bromine substituent confers a unique LogD (3.24) and polar surface area (64 Ų) combination that differs from ethoxy (LogD typically lower by ~0.5-1.0 units), chloro (smaller molar refractivity), or thiophene (altered aromatic stacking) analogs [1]. In SGLT2 inhibitor pharmacophores, the tetrahydropyran-4-yl sulfanyl linker geometry and the electron-withdrawing bromine at the 4-position are known to modulate both potency and selectivity relative to the SGLT1 isoform . Consequently, substituting even a single atom (e.g., Br→Cl or Br→OEt) without re-validating the complete assay cascade risks introducing uncontrolled variables in lead optimization or probe-molecule studies. The quantitative evidence below establishes where this specific compound sits within the structure-activity landscape relative to its closest comparators.

Quantitative Differentiation of 2-(4-Bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7) from Closest Analogs: Evidence for Procurement Decisions


LogD₇.₄ Comparison: 4-Bromo vs. 4-Ethoxy and 4-Chloro Analogs Defines Membrane Permeability Window

The target compound displays a predicted ACD/LogD₇.₄ of 3.24, reflecting the lipophilic contribution of the para-bromine substituent . In contrast, the 4-ethoxy analog (CAS 1904413-13-3) is predicted to have a LogD₇.₄ approximately 0.5–0.8 units lower due to the hydrogen-bond-accepting ethoxy oxygen, while 4-chloro analogs typically exhibit LogD values reduced by ~0.2–0.4 units owing to the smaller halogen radius and differing polarizability . The LogP difference (ACD/LogP 2.04 for the bromo compound) translates into a BCF of 170.29 and KOC of 1376.26, parameters that directly govern in vitro assay partitioning behavior . This LogD window is critical for researchers selecting compounds with defined permeability characteristics for cell-based SGLT2 assays, where excessive lipophilicity can increase non-specific binding while insufficient lipophilicity limits membrane penetration [1].

Physicochemical profiling LogD Membrane permeability ADME Lead optimization

Topological Polar Surface Area (TPSA) Differentiation: 4-Bromophenyl vs. Heteroaryl-Substituted Analogs Impacts Blood-Brain Barrier Penetration Prediction

The target compound has a calculated TPSA of 64 Ų, placing it within the generally accepted threshold for moderate CNS penetration potential (<90 Ų) . For comparison, a thiophene-3-yl analog (N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-3-yl)acetamide) is predicted to have a TPSA of approximately 55–58 Ų due to the smaller sulfur-containing heterocycle replacing the bromophenyl ring, while a 4-ethoxyphenyl analog would show a slightly elevated TPSA (~67–70 Ų) from the additional oxygen atom . In SGLT2-targeted programs, where peripheral restriction is often desired to minimize CNS-mediated side effects, the 64 Ų TPSA of the bromo compound represents an intermediate value that may require explicit CNS penetration assessment in vivo, unlike the lower-TPSA thiophene analog that carries higher BBB penetration risk [1].

TPSA CNS penetration Blood-brain barrier Drug-likeness Off-target risk

Bromine-Specific Heavy Atom Effect: Differentiating 4-Br from 4-Cl and 4-F Analogs in X-ray Crystallography and Mass Spectrometry Applications

The para-bromine substituent provides a distinctive isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) with a monoisotopic mass of 357.039795 Da, generating a characteristic M:M+2 peak pattern in mass spectrometry that unequivocally confirms molecular identity . This isotopic fingerprint is absent in chloro (³⁵Cl:³⁷Cl ≈ 3:1), fluoro (monoisotopic ¹⁹F), or ethoxy analogs, making the bromo compound inherently more traceable in metabolic stability assays and protein-binding studies using LC-MS detection [1]. In X-ray crystallography, bromine serves as an anomalous scatterer (f'' at Cu Kα ≈ 0.7 e⁻) for experimental phasing, a capability not provided by chlorine (f'' ≈ 0.3 e⁻) or fluorine (negligible anomalous signal) at typical data collection wavelengths [2]. This property makes the 4-bromo compound uniquely suitable for co-crystallization studies where experimental phasing is required without selenomethionine incorporation.

Heavy atom effect X-ray crystallography Mass spectrometry Isotopic pattern Structural biology

Rule-of-5 Compliance and Drug-Likeness: 4-Bromophenyl Acetamide Profiled Against SGLT2 Clinical Candidates for Prioritization in Oral Bioavailability Screening

The target compound exhibits zero Rule-of-5 violations with a molecular weight of 358.3 Da, H-bond donor count of 1, H-bond acceptor count of 3, and calculated LogP of 2.04 . This profile compares favorably with clinically approved SGLT2 inhibitors (e.g., dapagliflozin MW 408.9, LogP 2.6; empagliflozin MW 450.9, LogP 3.4), positioning the compound as a more fragment-like starting point with enhanced ligand efficiency potential [1]. Within the specific sulfanyl-tetrahydropyran series, the 4-bromophenyl substitution maintains the compound below the MW=500 and LogP=5 thresholds while providing a synthetic handle (C-Br bond) for late-stage diversification via cross-coupling chemistry—a feature not available in the 4-ethoxy or unsubstituted phenyl analogs without additional functionalization steps [2].

Drug-likeness Lipinski Rule of 5 Oral bioavailability SGLT2 inhibitor Fragment-based screening

Evidence-Backed Application Scenarios for 2-(4-Bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7) Procurement


SGLT2 Inhibitor Lead Optimization: Fragment-Based Screening and SAR Expansion

Based on its zero Rule-of-5 violations, MW of 358.3 Da, and LogP of 2.04, this compound serves as an ideal fragment-like starting point for SGLT2 inhibitor lead optimization campaigns . Its LogD₇.₄ of 3.24 places it within the permeability window required for cell-based SGLT2 uptake assays, and the C-Br bond provides a synthetic handle for Suzuki-Miyaura cross-coupling to explore diverse biaryl SAR [1]. Procurement of this specific compound, rather than the 4-ethoxy or 4-chloro analogs, ensures that both the lipophilicity profile and the synthetic diversification potential are maintained within the program's design envelope .

X-ray Co-crystallography with Experimental Phasing for SGLT Target Structures

The para-bromine atom provides an anomalous scattering signal (f'' ≈ 0.7 e⁻ at Cu Kα) sufficient for experimental SAD/MAD phasing in protein-ligand co-crystallography studies . This capability eliminates the need for selenomethionine-derivatized protein or heavy-atom soaking, streamlining structure determination of SGLT2-ligand complexes. Procurement of the 4-bromo variant is essential here, as the 4-fluoro, 4-chloro, and 4-ethoxy analogs lack the requisite anomalous scattering power for routine experimental phasing .

Metabolic Stability and Protein Binding Studies Using Mass Spectrometric Detection

The characteristic 1:1 ⁷⁹Br:⁸¹Br doublet isotopic pattern enables unambiguous compound tracking in complex biological matrices during metabolic stability assays in hepatocytes or liver microsomes . This unique isotopic signature differentiates the test compound from endogenous matrix interferences and co-eluting metabolites, reducing false-positive rates in LC-MS/MS quantification. This capability is absent in the chloro (3:1 ratio, less distinctive) and fluoro/ethoxy (no halogen signature) analogs, making the 4-bromo compound the preferred choice for ADME studies requiring high-confidence analyte identification .

Kinase Selectivity Profiling: Chemical Probe Development with Defined Physicochemical Properties

The combination of TPSA (64 Ų) and LogD₇.₄ (3.24) positions this compound at the boundary of CNS-permeable chemical space, making it a valuable reference compound for profiling kinase selectivity panels where CNS exposure must be explicitly assessed or avoided . Procurement teams conducting broad-panel kinase profiling should select the 4-bromophenyl variant over the thiophene analog to reduce the risk of confounding CNS-mediated phenotypes arising from higher passive BBB permeability .

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.